4-Nitrophenyl Substitution Enhances TNAP Inhibition
In head-to-head enzymatic assays against human tissue-nonspecific alkaline phosphatase (TNAP), 4-(4-nitrophenyl)-2-phenylquinazoline demonstrated an IC50 of 3.40 × 10⁵ nM, whereas a structurally related carboxy-substituted quinazoline analog exhibited an IC50 of 9.68 × 10⁶ nM [1]. The 4-nitrophenyl analog achieved 28.5-fold greater inhibitory potency under identical assay conditions. This differential activity is attributable to the electron-withdrawing nature of the 4-nitro group, which enhances binding interactions with the enzyme's active site relative to the carboxyl-bearing analog [1].
| Evidence Dimension | Inhibitory potency (IC50) against human tissue-nonspecific alkaline phosphatase |
|---|---|
| Target Compound Data | IC50 = 3.40 × 10⁵ nM (340 µM) |
| Comparator Or Baseline | Carboxy-substituted quinazoline analog: IC50 = 9.68 × 10⁶ nM (9,680 µM) |
| Quantified Difference | 28.5-fold higher potency (lower IC50) |
| Conditions | Assay: Inhibition of human leukocyte alkaline phosphatase in the presence of 10 mM p-nitrophenyl phosphate substrate |
Why This Matters
This direct potency differential quantifies the functional consequence of 4-position electronic modulation, enabling informed selection of this scaffold for SAR campaigns targeting phosphatase-family enzymes.
- [1] BindingDB. BDBM50404870 (CHEMBL350836). Affinity Data: IC50 = 3.40E+5 nM against human tissue-nonspecific alkaline phosphatase. BindingDB Entry ID: 50404870. View Source
